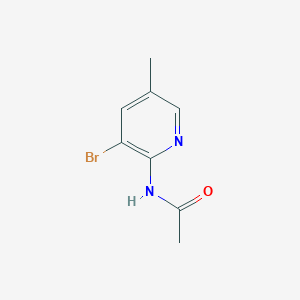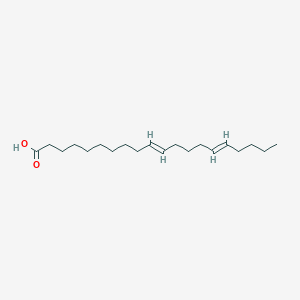
10,15-Eicosadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,15-Eicosadienoic acid (EDA) is an omega-6 polyunsaturated fatty acid that is found in various animal and plant sources. It is a key component of the human diet and has been the subject of extensive scientific research due to its potential health benefits.
Mechanism Of Action
10,15-Eicosadienoic acid exerts its effects through various mechanisms. It can inhibit the production of pro-inflammatory cytokines and eicosanoids, which are involved in the development of inflammation. 10,15-Eicosadienoic acid can also modulate the activity of transcription factors, such as NF-κB, which are involved in the regulation of gene expression. Additionally, 10,15-Eicosadienoic acid can activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Biochemical And Physiological Effects
10,15-Eicosadienoic acid has been shown to have various biochemical and physiological effects. It can lower levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 10,15-Eicosadienoic acid can also reduce the production of pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). Additionally, 10,15-Eicosadienoic acid can improve lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
Advantages And Limitations For Lab Experiments
10,15-Eicosadienoic acid has various advantages and limitations for lab experiments. One advantage is that it can be easily synthesized from linoleic acid, which is readily available. Additionally, 10,15-Eicosadienoic acid is stable and can be stored for long periods of time. However, one limitation is that 10,15-Eicosadienoic acid can be difficult to purify due to its similarity to other fatty acids. Additionally, 10,15-Eicosadienoic acid can be expensive to produce in large quantities.
Future Directions
There are many future directions for research on 10,15-Eicosadienoic acid. One direction is to investigate the potential of 10,15-Eicosadienoic acid as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to study the effects of 10,15-Eicosadienoic acid on the gut microbiome, as recent research has shown that gut microbiota can modulate the effects of fatty acids. Additionally, further research is needed to understand the mechanisms of action of 10,15-Eicosadienoic acid and its interactions with other fatty acids and signaling pathways.
Synthesis Methods
10,15-Eicosadienoic acid can be synthesized from linoleic acid, which is an essential omega-6 fatty acid. The synthesis of 10,15-Eicosadienoic acid involves the conversion of linoleic acid to dihomo-γ-linolenic acid (DGLA) by the enzyme delta-6-desaturase. DGLA is then converted to arachidonic acid (AA) by the enzyme delta-5-desaturase. Finally, AA is converted to 10,15-Eicosadienoic acid by the enzyme delta-4-desaturase.
Scientific Research Applications
10,15-Eicosadienoic acid has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that 10,15-Eicosadienoic acid has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve cardiovascular health and cognitive function.
properties
CAS RN |
145930-75-2 |
|---|---|
Product Name |
10,15-Eicosadienoic acid |
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(10E,15E)-icosa-10,15-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,10-11H,2-4,7-9,12-19H2,1H3,(H,21,22)/b6-5+,11-10+ |
InChI Key |
FPDKQUIKOJTSPA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC/C=C/CCC/C=C/CCCCCCCCC(=O)O |
SMILES |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
synonyms |
10,15-eicosadienoic acid eicosa-10,15-dienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



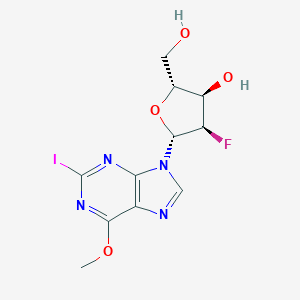
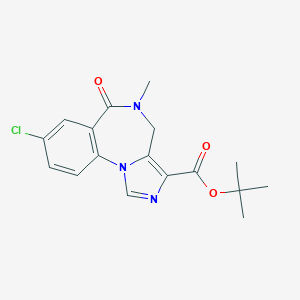
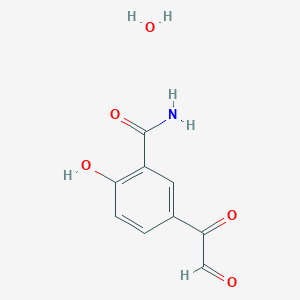
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)

![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
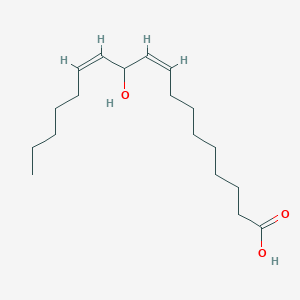
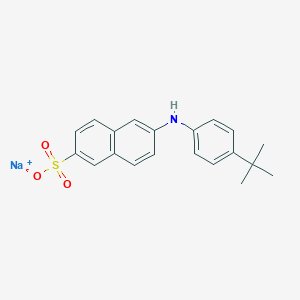
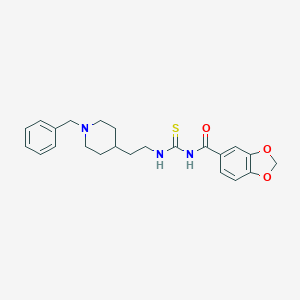
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
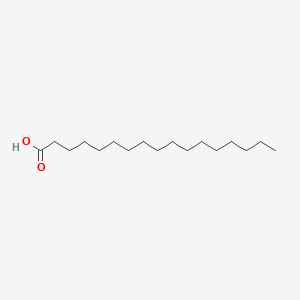
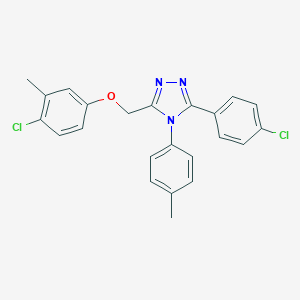
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
